2-Phenoxybenzaldoxime
Description
2-Phenoxybenzaldoxime (C₁₃H₁₁NO₂) is an aromatic aldoxime derivative characterized by a benzaldoxime core (Ph–CH=N–OH) with a phenoxy substituent at the 2-position. Aldoximes are known for their roles in coordination chemistry, catalysis, and medical applications (e.g., antidotes for organophosphate poisoning).
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-[(2-phenoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H |
InChI Key |
IIQBJMKPYCLIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole Derivatives
highlights 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole, a benzoxazole derivative with a fluorosulfonyloxy substituent. Key differences include:
- Reactivity: The fluorosulfonyloxy group in the benzoxazole derivative enhances electrophilicity, making it reactive in nucleophilic substitutions . In contrast, aldoximes like 2-Phenoxybenzaldoxime exhibit nucleophilic properties due to the –CH=N–OH moiety.
- Applications : Benzoxazoles are explored as enzyme inhibitors or fluorescent probes , while aldoximes are utilized in metal chelation and detoxification therapies.
Benzimidazole Derivatives
and discuss 2-phenylbenzimidazole and 2-aminobenzimidazole, which share aromaticity and nitrogen-containing heterocycles with 2-Phenoxybenzaldoxime.
- Thermal Stability: 2-Aminobenzimidazole has a high melting point (220–222°C) due to hydrogen bonding and aromatic stacking , whereas aldoximes typically exhibit lower thermal stability.
- Pharmacological Relevance : Benzimidazoles are prominent in antiviral and anticancer agents , while aldoximes are less common in drug design but critical in reactive intermediate trapping.
Oxazole Derivatives
lists historical oxazole derivatives (e.g., 2-phenyl-5-γ-tolyloxazole , m.p. 81°C). Oxazoles, like benzaldoximes, are electron-deficient heterocycles but differ in:
- Synthetic Utility : Oxazoles are often intermediates in natural product synthesis, whereas aldoximes serve as ligands in coordination chemistry.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-γ-nitrophenyl-5-γ-p-methoxyphenyloxazole ) lower melting points compared to aldoximes, which may form intermolecular hydrogen bonds .
Comparative Data Table
Key Research Findings and Limitations
- Pharmacological Gaps : While benzimidazoles and benzoxazoles are well-studied in drug development, aldoximes remain underexplored outside detoxification contexts.
- Safety Considerations : Analogous to 2-phenylbenzimidazole (), aldoximes may require precautions against inhalation or dermal exposure, though specific data are lacking.
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